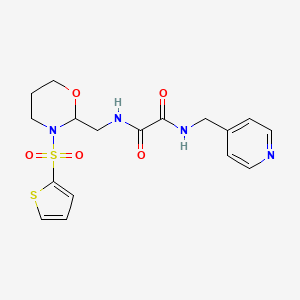
N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H20N4O5S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound has the molecular formula C18H19N3O5S2 and a molecular weight of approximately 409.48 g/mol. The presence of functional groups such as pyridine, oxazinan, and thiophenesulfonyl enhances its reactivity and interaction with biological targets.
Key Structural Components:
- Pyridine Moiety: Contributes to the compound's ability to interact with biological receptors.
- Oxazinan Ring: Provides structural stability and potential for diverse chemical reactions.
- Thiophenesulfonyl Group: Enhances solubility and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities by binding to active sites or influencing receptor signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: By binding to enzymes, the compound can prevent substrate access, thereby inhibiting catalytic activity.
- Receptor Modulation: Interaction with receptors may alter signaling pathways, leading to therapeutic effects.
In Vitro Studies
Recent studies have demonstrated the antiproliferative effects of similar compounds derived from pyridine and thiophene structures. For instance, derivatives have shown activity against various cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cells. These studies utilized assays like MTT to evaluate cell viability and proliferation.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3b | HCT116 | 0.045 | High selectivity against colon cancer |
| 4c | HepG2 | 0.072 | Effective against liver cancer |
| 10c | MCF7 | Not active | Low cytotoxicity in non-tumor cells |
Anticancer Activity
A study focusing on pyridine derivatives highlighted their potential as anticancer agents. The synthesized compounds exhibited selective activity against specific cancer types while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Example Findings:
- Compound 3a showed an IC50 of 0.25 µg/mL against Mycobacterium tuberculosis, indicating potential for broader applications beyond oncology.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or inflammatory bowel disease.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Preparation of Pyridine Ring: Through methods like Hantzsch synthesis.
- Formation of Oxazinan Ring: Via cyclization reactions involving amino alcohols.
- Tosylation: Introduction of the tosyl group using tosyl chloride.
- Amide Bond Formation: Coupling components using carbodiimides in organic solvents.
特性
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c22-16(19-11-13-4-6-18-7-5-13)17(23)20-12-14-21(8-2-9-26-14)28(24,25)15-3-1-10-27-15/h1,3-7,10,14H,2,8-9,11-12H2,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQYJVBVGOEEJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













